

An In-Depth Technical Guide to the Tantalum-Carbon (Ta-C) Phase Diagram

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Compound of Interest

Compound Name: Tantalum(IV) carbide

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Introduction

The Tantalum-Carbon (Ta-C) system is of significant interest to the materials science and engineering communities primarily due to the exceptional properties of tantalum carbide phases. These materials are classified as ultra-high temperature ceramics (UHTCs) and possess a combination of high melting points, extreme hardness, good thermal conductivity, and chemical stability.[1][2] Tantalum carbide (TaC) has one of the highest melting points of any known binary compound, making it a candidate for applications in extreme environments such as aerospace propulsion systems, rocket nozzles, and high-performance cutting tools.[1][3] Understanding the Ta-C phase diagram is fundamental to controlling the microstructure and, consequently, the properties of tantalum carbide-based materials. This guide provides a detailed overview of the stable phases, phase transformations, and experimental methodologies used to characterize this critical materials system.

Phases and Crystal Structures

The Ta-C system is characterized by several stable and metastable phases, primarily distinguished by their stoichiometry and crystal structure. The main phases of interest include the tantalum solid solution (α -Ta), the sub-carbides (Ta_2C and Ta_4C_3), and the monocarbide (TaC).[4] Recent computational studies have also predicted several thermodynamically stable or metastable vacancy-ordered phases, such as Ta_6C_5 . [2][5]

Table 1: Crystallographic Data of Major Phases in the Tantalum-Carbon System

Phase Name	Formula	Pearson Symbol	Space Group	Crystal System	Lattice Parameters (Å)
Tantalum (α -Ta)	Ta	cI2	Im-3m	Cubic	a = 3.3058
Zeta-Tantalum Carbide	ζ -Ta ₄ C ₃	R-3m	Rhombohedral	a = 3.11, c = 29.35	
Tantalum Subcarbide (α -Ta ₂ C)	α -Ta ₂ C	hP3	P-3m1	Hexagonal	a = 3.103, c = 4.936
Tantalum Monocarbide	TaC	cF8	Fm-3m	Cubic (NaCl-type)	a \approx 4.45 (varies with stoichiometry) [4]
Ordered Tantalum Carbide	Ta ₆ C ₅	C2/m	Monoclinic	a=7.70, b=10.89, c=5.25, β =90.0° [2]	

Note: Lattice parameters for TaC are highly dependent on the carbon content (stoichiometry).

The Ta-C Phase Diagram: Key Features and Invariant Reactions

The Ta-C phase diagram illustrates the equilibrium phases present as a function of temperature and composition. Key features include a solid solution of carbon in tantalum, several carbide compounds, and eutectic and peritectic reactions at high temperatures.

The monocarbide phase (TaC) exhibits a wide range of non-stoichiometry, from approximately TaC_{0.7} to TaC_{1.0}. [3] The subcarbide Ta₂C also has a notable composition range. These non-

stoichiometric ranges are critical as they significantly influence the material's properties. For instance, the lattice parameter of TaC decreases with deficient carbon content.[4]

Table 2: Key Invariant Reactions and Transition Temperatures in the Ta-C System

Reaction Type	Temperature (°C)	Composition (at. % C)	Reaction
Eutectic	~2843	~20	$L \leftrightarrow \alpha\text{-Ta} + \text{Ta}_2\text{C}$
Peritectic	~3327	~38	$L + \text{TaC} \leftrightarrow \text{Ta}_2\text{C}$
Melting (Congruent)	~3768 - 3880	~49-50	$\text{TaC} \leftrightarrow L$ [3][6]

Note: Reported temperatures can vary between studies due to experimental conditions and purity of materials.[3]

Physical and Mechanical Properties

The properties of tantalum carbides make them suitable for demanding applications. The strong covalent component in the Ta-C bond contributes to their high hardness and brittle nature.[3] TaC, in particular, is renowned for its extreme melting point and hardness.[6][7]

Table 3: Selected Physical and Mechanical Properties of Tantalum Carbides

Property	TaC	Ta ₂ C
Melting Point (°C)	3768 - 3880[3][6]	~3327[3]
Density (g/cm ³)	14.3 - 14.65[3]	15.1
Hardness (Mohs)	9 - 10+[6][7]	-
Microhardness (kg/mm ²)	1600 - 2000[3]	-
Elastic Modulus (GPa)	285[3]	-
Electrical Resistivity (μΩ·cm)	~30	-
Thermal Conductivity (W/m·K)	21[3]	-

Experimental Protocols for Phase Diagram

Determination

The determination of a phase diagram is a meticulous process involving the synthesis of alloys, heat treatment to achieve equilibrium, and subsequent analysis to identify the phases present at various temperatures.[\[8\]](#)[\[9\]](#)

Sample Preparation and Synthesis

- Powder Metallurgy: A common method involves blending high-purity tantalum and tantalum carbide powders in desired ratios.[\[4\]](#)
- Hot Isostatic Pressing (HIP): This technique is used to consolidate the powder blends into dense specimens under high temperature and pressure.[\[4\]](#)
- Arc Melting: For high-temperature phase studies, samples can be prepared by arc melting the constituent elements.[\[10\]](#)
- Carburization: Tantalum wires or foils can be carburized in a controlled hydrocarbon gas atmosphere to produce various Ta-C compositions.[\[11\]](#)

Equilibrium and Quenching

Samples are heat-treated (annealed) in a vacuum or inert atmosphere furnace at specific temperatures for extended periods to allow the microstructure to reach equilibrium. Following this, samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase constitution for analysis.[\[9\]](#)

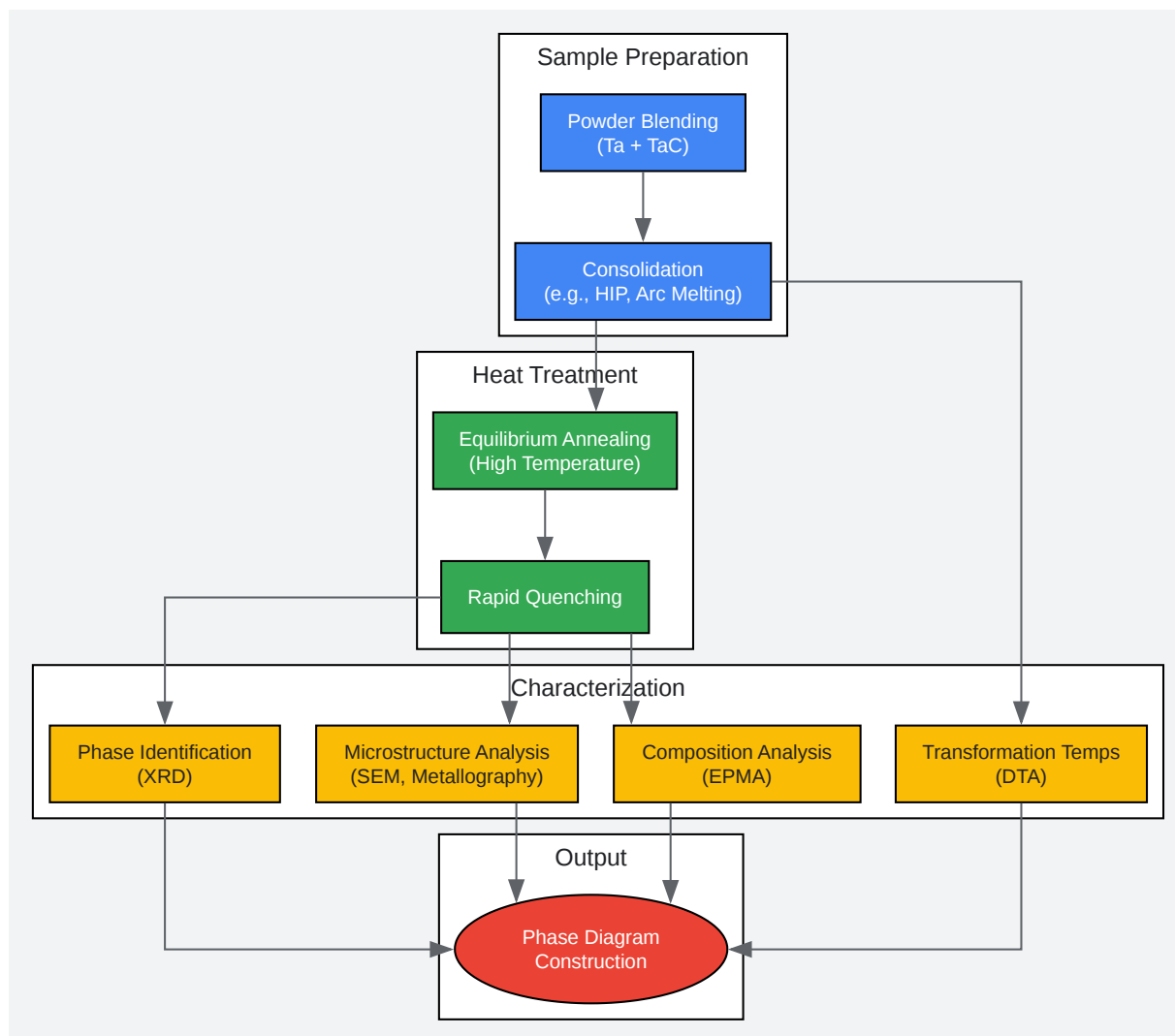
Analytical Techniques

A combination of analytical methods is required to accurately determine the phase boundaries.[\[12\]](#)

- X-Ray Diffraction (XRD): This is the primary technique for identifying the crystal structures of the phases present in a quenched sample.[\[13\]](#)
- Differential Thermal Analysis (DTA): DTA is a dynamic method used to detect the temperatures of phase transformations (e.g., melting, eutectic reactions) by measuring

temperature differences between the sample and a reference material as they are heated or cooled.[14]

- **Metallography and Microscopy:** Polished and etched samples are examined using optical microscopy and Scanning Electron Microscopy (SEM) to observe the microstructure, including the number of phases, their morphology, and distribution.[15]
- **Electron Probe Microanalysis (EPMA):** This technique is used to determine the precise chemical composition of individual phases within the microstructure.



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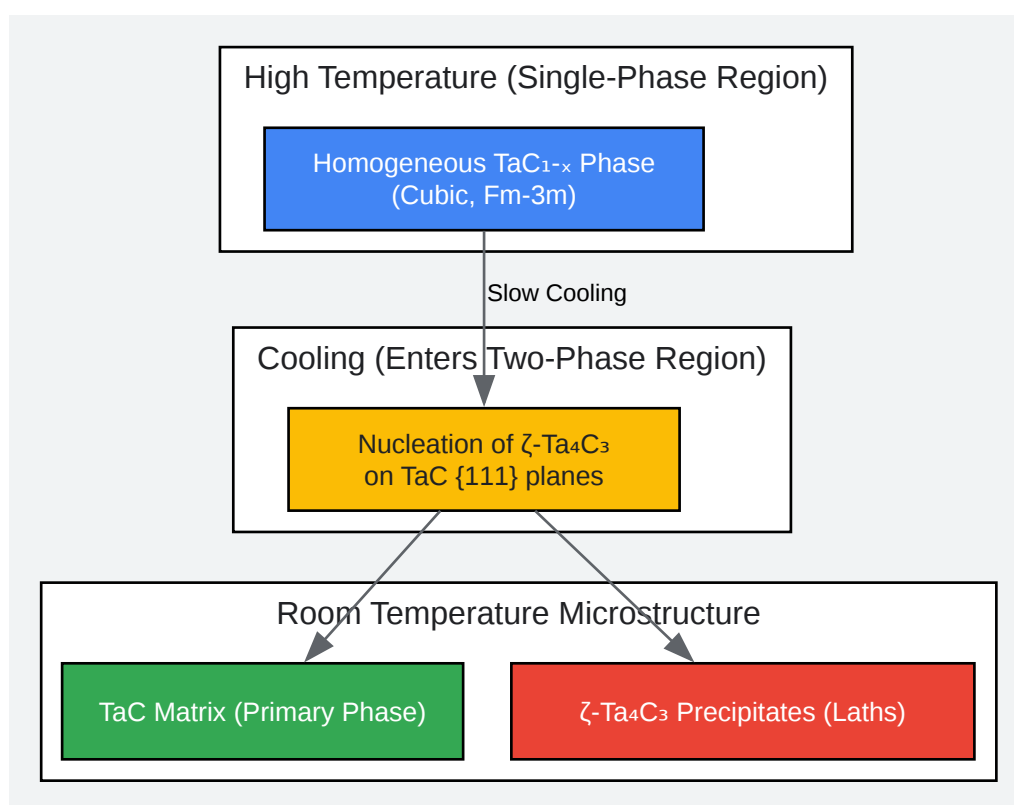
General experimental workflow for phase diagram determination.

Phase Transformations and Microstructure

The microstructures observed in the Ta-C system are direct consequences of the phase transformations that occur during cooling from high temperatures. A key phenomenon is the

precipitation of secondary phases from a primary phase due to decreasing solubility with temperature.[11]

For example, in carbon-deficient TaC (e.g., compositions between TaC and Ta₂C), cooling from a single-phase TaC region can lead to the precipitation of other carbide phases. It has been observed that ζ-Ta₄C₃ precipitates as laths or platelets within the cubic TaC grains.[4] This precipitation occurs on specific crystallographic planes, namely the {111} family of planes in the TaC structure, which are the close-packed planes.[4] This relationship leads to characteristic "crisscross" or "striated" patterns in the microstructure.[4][11]



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Precipitation of ζ-Ta₄C₃ from a TaC matrix upon cooling.

Conclusion

The Tantalum-Carbon phase diagram is essential for the development and processing of ultra-high temperature ceramics. It is defined by several carbide phases, most notably the extremely hard and high-melting TaC, which exhibits a broad stoichiometric range. The relationships between phases, governed by eutectic and peritectic reactions, dictate the microstructures that

form upon processing. Understanding these transformations, often elucidated through experimental techniques like XRD, DTA, and electron microscopy, allows for the tailoring of material properties for applications in extreme thermal and mechanical environments. Continued research, particularly using computational methods, promises to further refine the phase equilibria and uncover new metastable phases within this important system.[2][5]

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